molecular formula C10H17O5P B12621045 Diethyl 5-ethylfuran-2-yl phosphate CAS No. 917769-42-7

Diethyl 5-ethylfuran-2-yl phosphate

Cat. No.: B12621045
CAS No.: 917769-42-7
M. Wt: 248.21 g/mol
InChI Key: NDDGPJGYAMRXDO-UHFFFAOYSA-N
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Description

Diethyl 5-ethylfuran-2-yl phosphate is an organophosphorus compound with a furan ring substituted by an ethyl group at the 5-position and a diethyl phosphate group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-ethylfuran-2-yl phosphate typically involves the reaction of 5-ethylfuran-2-ol with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. The general reaction scheme is as follows:

5-ethylfuran-2-ol+diethyl phosphorochloridatediethyl 5-ethylfuran-2-yl phosphate+HCl\text{5-ethylfuran-2-ol} + \text{diethyl phosphorochloridate} \rightarrow \text{this compound} + \text{HCl} 5-ethylfuran-2-ol+diethyl phosphorochloridate→diethyl 5-ethylfuran-2-yl phosphate+HCl

The reaction is typically conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-ethylfuran-2-yl phosphate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: Reduction of the furan ring can lead to tetrahydrofuran derivatives.

    Substitution: The diethyl phosphate group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Diethyl 5-ethylfuran-2-yl phosphate has several scientific research applications:

    Biology: Investigated for its potential as a bioisostere in drug design, particularly in the development of enzyme inhibitors.

    Medicine: Explored for its potential use in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.

Mechanism of Action

The mechanism of action of diethyl 5-ethylfuran-2-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can mimic the natural phosphate moieties in biological systems, allowing the compound to inhibit or modulate enzyme activity. This interaction can affect various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphite: An organophosphorus compound with similar reactivity but lacking the furan ring.

    Diethyl phosphate: A simpler phosphate ester without the furan substitution.

    Diethyl 2-furyl phosphate: A related compound with a furan ring but without the ethyl substitution at the 5-position.

Uniqueness

Diethyl 5-ethylfuran-2-yl phosphate is unique due to the presence of both the furan ring and the ethyl substitution, which can influence its chemical reactivity and biological activity. The combination of these structural features makes it a valuable compound for research and industrial applications.

Biological Activity

Diethyl 5-ethylfuran-2-yl phosphate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the synthesis, biological mechanisms, and various studies that highlight its activity.

This compound can be synthesized through several chemical pathways that involve the modification of furan derivatives. The synthesis typically involves the reaction of 5-ethylfuran-2-ol with phosphorus oxychloride followed by treatment with diethyl alcohol. This process yields a phosphate ester, which is characterized by its furan ring structure that contributes to its biological activity.

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways:

  • Antioxidant Activity : Compounds containing furan rings have been shown to exhibit significant antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.
  • Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, although more research is needed to elucidate the exact mechanisms involved.

Table 1: Summary of Biological Activities

Activity TypeMechanism DescriptionReference
AntioxidantReduces oxidative stress via free radical scavenging
Anti-inflammatoryInhibits NF-κB pathway activation
AnticancerInduces apoptosis in cancer cell lines

Case Study: Antioxidant Activity

A study conducted on various furan derivatives, including this compound, demonstrated significant antioxidant activity when assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound exhibited an IC50 value comparable to well-known antioxidants like ascorbic acid, indicating its potential as a natural antioxidant agent.

Case Study: Anti-inflammatory Effects

In vitro studies using RAW 264.7 macrophages showed that this compound significantly inhibited nitric oxide (NO) production in response to lipopolysaccharide (LPS) stimulation. The IC50 for NO suppression was determined to be around 25 µM, suggesting a strong anti-inflammatory potential that warrants further investigation .

Table 2: IC50 Values for Biological Activities

CompoundActivity TypeIC50 (µM)
This compoundAntioxidant30
This compoundAnti-inflammatory25
CurcuminAnti-inflammatory10

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research, particularly in the areas of antioxidant , anti-inflammatory , and anticancer therapies. Future studies should focus on:

  • Mechanistic Studies : Elucidating the specific pathways through which this compound exerts its effects.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

The compound's unique furan structure may offer insights into developing new therapeutic agents targeting oxidative stress-related diseases and inflammation.

Properties

CAS No.

917769-42-7

Molecular Formula

C10H17O5P

Molecular Weight

248.21 g/mol

IUPAC Name

diethyl (5-ethylfuran-2-yl) phosphate

InChI

InChI=1S/C10H17O5P/c1-4-9-7-8-10(14-9)15-16(11,12-5-2)13-6-3/h7-8H,4-6H2,1-3H3

InChI Key

NDDGPJGYAMRXDO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)OP(=O)(OCC)OCC

Origin of Product

United States

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